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Introduction
Cyclic GMP-AMP (cGAMP) is a critical second messenger in the innate immune system.

Specifically, 2',3'-cGAMP is synthesized by cyclic GMP-AMP synthase (cGAS) upon detection

of cytosolic double-stranded DNA (dsDNA), a hallmark of viral or bacterial infection, as well as

cellular damage.[1][2][3] This molecule then binds to and activates the STIMULATOR of

INTERFERON GENES (STING), triggering a signaling cascade that culminates in the

production of type I interferons and other inflammatory cytokines.[1][4] This cGAS-STING

pathway is integral to host defense and is also implicated in autoimmune diseases and cancer.

[2] Consequently, the accurate quantification of 2',3'-cGAMP is essential for studying innate

immunity, developing novel therapeutics, and understanding disease pathogenesis.

This document provides a detailed protocol for the quantification of 2',3'-cGAMP in various

biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Principle of the Assay
The 2',3'-cGAMP ELISA kit is a competitive immunoassay. The principle relies on the

competition between 2',3'-cGAMP in the sample and a fixed amount of horseradish peroxidase

(HRP)-conjugated 2',3'-cGAMP for a limited number of binding sites on a 2',3'-cGAMP-specific

antibody.
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The microplate wells are pre-coated with an antibody that captures a rabbit polyclonal antibody

specific for 2',3'-cGAMP.[2][3] When the sample, HRP-conjugated 2',3'-cGAMP, and the

specific antibody are added to the wells, a competitive binding reaction occurs.[5] After an

incubation period, the wells are washed to remove unbound components. A substrate solution

(TMB) is then added, which reacts with the HRP to produce a colored product.[5][6] The

intensity of the color is inversely proportional to the concentration of 2',3'-cGAMP in the

sample.[5] A standard curve is generated using known concentrations of 2',3'-cGAMP, and this

curve is used to determine the concentration of 2',3'-cGAMP in the unknown samples.[5]

cGAS-STING Signaling Pathway
The following diagram illustrates the cGAS-STING signaling pathway, which leads to the

production of 2',3'-cGAMP and subsequent immune responses.
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Figure 1. Simplified cGAS-STING signaling pathway.

Experimental Workflow
The diagram below outlines the major steps of the 2',3'-cGAMP competitive ELISA protocol.
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Figure 2. Competitive ELISA workflow for 2',3'-cGAMP detection.
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Experimental Protocols
Materials Required but Not Provided

A plate reader capable of measuring absorbance at 450 nm.

Adjustable pipettes and pipette tips.

Deionized or distilled water.

Tubes for preparing standards and samples.

Plate shaker.

Automated plate washer (optional).

Reagent Preparation
Wash Buffer (1X): If a concentrate (e.g., 20X) is provided, dilute it with deionized or distilled

water to the final working concentration. For example, dilute 15 mL of 20X Wash Buffer

Concentrate with 285 mL of water to make 300 mL of 1X Wash Buffer.[7]

Assay Buffer (1X): If a concentrate (e.g., 5X) is provided, dilute it with deionized or distilled

water. For instance, dilute 10 mL of 5X Assay Buffer Concentrate with 40 mL of water to

make 50 mL of 1X Assay Buffer.

2',3'-cGAMP Standard: Prepare a serial dilution of the provided standard in 1X Assay Buffer.

A typical standard curve might range from 0.08 to 20 pmol/mL.[5]

Label tubes for each standard concentration.

Follow the kit's specific instructions for serial dilutions. For example, to make a 20 pmol/mL

standard, you might add 10 µL of a 1,000 pmol/mL stock to 490 µL of 1X Assay Buffer.[7]

Perform subsequent serial dilutions by transferring a defined volume to the next tube

containing buffer, mixing thoroughly between each step.[7]

Use standards within 2 hours of preparation.[7]
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Sample Preparation
The appropriate sample preparation method is crucial for accurate results.

Cell Lysates:

For adherent cells, aspirate the media and wash the cells with PBS.[8][9]

Lyse the cells directly on the plate using a suitable lysis buffer (e.g., RIPA, M-PER™).[8]

Scrape the cells to ensure complete lysis.[8][9]

For suspension cells, pellet the cells and then resuspend in lysis buffer.

Incubate on ice as recommended for the lysis buffer.

Centrifuge the lysate at ≥600 x g at 4°C for 15 minutes to pellet cell debris.[7][8][9]

Collect the supernatant for the assay. Samples may need to be diluted in 1X Assay Buffer.

[7]

Tissue Homogenates:

Homogenize the tissue sample in a suitable lysis buffer on ice.

Centrifuge the homogenate to pellet debris.

Collect the supernatant for the assay. Dilution in 1X Assay Buffer may be necessary.

Plasma/Serum:

Collect blood in appropriate tubes (e.g., EDTA for plasma).

Centrifuge to separate plasma or serum.

Samples may require dilution before use. For instance, EDTA plasma samples may need

to be diluted at least 1:5 in 1X Assay Buffer.[7]

Tissue Culture Media:
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Collect the media from the cell culture.

Centrifuge to remove any cells or debris.

It is recommended to generate the standard curve in the same type of tissue culture

medium to account for matrix effects.[7][8][9]

Assay Procedure
Bring all reagents and samples to room temperature before use.

Add Standards and Samples: Pipette 50 µL of each standard and sample into the

appropriate wells of the antibody-coated microplate. It is recommended to run all standards

and samples in duplicate or triplicate.[10][11]

Maximum Binding (B0) and Non-Specific Binding (NSB) Wells:

Add 50 µL of 1X Assay Buffer to the B0 (zero standard) wells.[7][8]

Add 75 µL of 1X Assay Buffer to the NSB wells.[7][8]

Add Conjugate: Add 25 µL of the 2',3'-cGAMP-HRP conjugate to all wells except the NSB

wells.[8]

Add Antibody: Add 25 µL of the 2',3'-cGAMP antibody to all wells except the NSB wells.[7][8]

Incubate: Cover the plate with a plate sealer and incubate for 2 hours at room temperature

on a plate shaker.[2][3] Shaking is important as it can significantly increase the signal.[7]

Wash: Aspirate the contents of the wells and wash the plate 3-4 times with 1X Wash Buffer.

Ensure complete removal of liquid after the last wash by inverting the plate and blotting it on

a clean paper towel.

Add Substrate: Add 100 µL of TMB Substrate to each well.

Incubate: Incubate the plate for 30 minutes at room temperature in the dark.[5]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://documents.thermofisher.com/TFS-Assets%2FLSG%2Fmanuals%2FMAN0018782_EIACGMP_2prime_3prime_Cyclic_PI.pdf
https://www.arborassays.com/documentation/inserts/K067-H.pdf
https://www.arborassays.com/documentation/inserts/K073-H.pdf
https://www.rndsystems.com/resources/how-to-analyze-elisa-data
https://www.mybiosource.com/learn/elisa-data-analysis-and-interpretation/
https://documents.thermofisher.com/TFS-Assets%2FLSG%2Fmanuals%2FMAN0018782_EIACGMP_2prime_3prime_Cyclic_PI.pdf
https://www.arborassays.com/documentation/inserts/K067-H.pdf
https://documents.thermofisher.com/TFS-Assets%2FLSG%2Fmanuals%2FMAN0018782_EIACGMP_2prime_3prime_Cyclic_PI.pdf
https://www.arborassays.com/documentation/inserts/K067-H.pdf
https://www.benchchem.com/product/b12311458?utm_src=pdf-body
https://www.arborassays.com/documentation/inserts/K067-H.pdf
https://www.benchchem.com/product/b12311458?utm_src=pdf-body
https://documents.thermofisher.com/TFS-Assets%2FLSG%2Fmanuals%2FMAN0018782_EIACGMP_2prime_3prime_Cyclic_PI.pdf
https://www.arborassays.com/documentation/inserts/K067-H.pdf
https://www.arborassays.com/product/cyclic-gamp-eia-kit/
https://www.clinisciences.com/en/other-products-186/2-3-cyclic-gamp-elisa-kit-518000601.html
https://documents.thermofisher.com/TFS-Assets%2FLSG%2Fmanuals%2FMAN0018782_EIACGMP_2prime_3prime_Cyclic_PI.pdf
https://www.thermofisher.com/elisa/product/2-3-Cyclic-GAMP-ELISA-Kit/EIAGAMP
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12311458?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change

from blue to yellow.

Read Plate: Read the optical density (OD) of each well at 450 nm within 30 minutes of

adding the Stop Solution.

Data Presentation and Analysis
Calculate Average Absorbance
Calculate the average absorbance for each set of replicate standards, controls, and samples.

Generate the Standard Curve
Subtract the average OD of the blank (or NSB) from all other OD values.[12] For competitive

ELISAs, it's common to calculate the percentage of binding (%B/B0).

%B/B0 = [ (Average OD of Standard or Sample - Average OD of NSB) / (Average OD of B0 -

Average OD of NSB) ] * 100

Plot the %B/B0 (y-axis) versus the concentration of the standards (x-axis) on a semi-log scale.

Use a four-parameter logistic (4-PL) curve fit, which typically provides the best fit for ELISA

data.[10][12]

Example Standard Curve Data
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Standard Concentration
(pmol/mL)

Average OD at 450 nm % B/B0

0 (B0) 1.850 100%

0.082 1.620 87.6%

0.205 1.350 73.0%

0.512 0.980 53.0%

1.28 0.650 35.1%

3.2 0.380 20.5%

8 0.210 11.4%

20 0.120 6.5%

NSB 0.050 0%

Note: These are example data and should not be used to calculate results.

Calculate Sample Concentrations
Interpolate the %B/B0 value for each sample on the standard curve to determine its

concentration.[10]

Important: Remember to multiply the interpolated concentration by any dilution factor used

during sample preparation to obtain the final concentration in the original sample.[10][12]

Example Sample Calculation

Sample ID Average OD % B/B0
Interpolated
Conc.
(pmol/mL)

Dilution
Factor

Final Conc.
(pmol/mL)

Lysate 1 0.820 44.3% 0.75 10 7.5

Plasma 1 1.150 62.2% 0.35 5 1.75

Troubleshooting

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.rndsystems.com/resources/how-to-analyze-elisa-data
https://www.rndsystems.com/resources/how-to-analyze-elisa-data
https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/overview-elisa/elisa-data-analysis.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12311458?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Problem Potential Cause(s) Recommended Solution(s)

No or Weak Signal
Reagents not added in the

correct order or omitted.

Repeat the assay, carefully

following the protocol.

Insufficient incubation times or

incorrect temperature.

Ensure adherence to specified

incubation times and

temperatures.

Inactive HRP conjugate or

substrate.

Check expiration dates. Use

fresh reagents.

Over-washing of the plate.

Avoid excessive washing that

can elute bound components.

[13]

High Background Insufficient washing.

Increase the number of

washes or the soaking time

between washes.[14][15]

Contaminated reagents or

buffers.

Use fresh, sterile reagents and

buffers.

High concentration of detection

antibody or conjugate.

Optimize the concentration of

detection reagents.[15]

Ineffective blocking.
Increase blocking time or try a

different blocking buffer.[14]

Poor Standard Curve Improper standard dilution.

Double-check calculations and

pipetting technique. Prepare

fresh standards.[13]

Standard degradation.
Ensure proper storage and

handling of the standard.[13]

Incorrect curve fitting model

used.

Use a 4-parameter logistic (4-

PL) curve fit for best results.

[13]

High Variability (Poor

Duplicates)
Inconsistent pipetting.

Ensure proper pipetting

technique. Change tips for

each standard and sample.[13]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.arp1.com/blog/post/elisa-kit-troubleshooting-tips.html
https://www.bio-techne.com/resources/protocols-troubleshooting/elisa-troubleshooting
https://www.assaygenie.com/101-elisa-troubleshooting-tips
https://www.assaygenie.com/101-elisa-troubleshooting-tips
https://www.bio-techne.com/resources/protocols-troubleshooting/elisa-troubleshooting
https://www.arp1.com/blog/post/elisa-kit-troubleshooting-tips.html
https://www.arp1.com/blog/post/elisa-kit-troubleshooting-tips.html
https://www.arp1.com/blog/post/elisa-kit-troubleshooting-tips.html
https://www.arp1.com/blog/post/elisa-kit-troubleshooting-tips.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12311458?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inconsistent washing.

Ensure uniform washing

across all wells, preferably with

an automated washer.

Edge effects due to

temperature gradients.

Ensure the plate is at a

uniform temperature during

incubations.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. arborassays.com [arborassays.com]

3. K067-H1 | 2'3'-Cyclic GAMP ELISA Kit Clinisciences [clinisciences.com]

4. m.youtube.com [m.youtube.com]

5. 2'3'- Cyclic GAMP ELISA Kit (EIAGAMP) - Invitrogen [thermofisher.com]

6. cdn.caymanchem.com [cdn.caymanchem.com]

7. documents.thermofisher.com [documents.thermofisher.com]

8. arborassays.com [arborassays.com]

9. arborassays.com [arborassays.com]

10. ELISA Analysis: How to Read and Analyze ELISA Data | R&D Systems [rndsystems.com]

11. mybiosource.com [mybiosource.com]

12. ELISA Data Analysis | Thermo Fisher Scientific - US [thermofisher.com]

13. arp1.com [arp1.com]

14. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]

15. assaygenie.com [assaygenie.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.arp1.com/blog/post/elisa-kit-troubleshooting-tips.html
https://www.benchchem.com/product/b12311458?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Schematic-diagram-of-cGAS-STING-signaling-pathway-cGAS-as-an-innate-immune-sensor-is_fig1_380265122
https://www.arborassays.com/product/cyclic-gamp-eia-kit/
https://www.clinisciences.com/en/other-products-186/2-3-cyclic-gamp-elisa-kit-518000601.html
https://m.youtube.com/watch?v=snlSQBoCTw4
https://www.thermofisher.com/elisa/product/2-3-Cyclic-GAMP-ELISA-Kit/EIAGAMP
https://cdn.caymanchem.com/cdn/insert/501700.pdf
https://documents.thermofisher.com/TFS-Assets%2FLSG%2Fmanuals%2FMAN0018782_EIACGMP_2prime_3prime_Cyclic_PI.pdf
https://www.arborassays.com/documentation/inserts/K067-H.pdf
https://www.arborassays.com/documentation/inserts/K073-H.pdf
https://www.rndsystems.com/resources/how-to-analyze-elisa-data
https://www.mybiosource.com/learn/elisa-data-analysis-and-interpretation/
https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/overview-elisa/elisa-data-analysis.html
https://www.arp1.com/blog/post/elisa-kit-troubleshooting-tips.html
https://www.bio-techne.com/resources/protocols-troubleshooting/elisa-troubleshooting
https://www.assaygenie.com/101-elisa-troubleshooting-tips
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12311458?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Application Notes and Protocols for 2',3'-cGAMP
Detection Using ELISA Kits]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12311458#protocol-for-2-3-cgamp-detection-using-
elisa-kits]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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